molecular formula C10H21NO B12593551 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol CAS No. 878409-39-3

2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol

Katalognummer: B12593551
CAS-Nummer: 878409-39-3
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: CQVJWOVGZOYMSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is a compound with a unique structure that includes an amino group, a methyl group, and an isopropyl group attached to a cyclohexanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-methyl-6-(propan-2-yl)cyclohexanone, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation and catalytic transfer hydrogenation can also be employed to achieve the desired reduction and amination steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: 3-Methyl-6-(propan-2-yl)cyclohexanone or 3-methyl-6-(propan-2-yl)cyclohexanal.

    Reduction: Fully saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexanols with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Menthol: 5-Methyl-2-(propan-2-yl)cyclohexan-1-ol, a widely used compound with cooling and analgesic properties.

    Neomenthol: Another isomer of menthol with similar properties.

    Isopiperitenol: 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a compound with a similar structure but different functional groups.

Uniqueness

2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

878409-39-3

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

2-amino-3-methyl-6-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-10,12H,4-5,11H2,1-3H3

InChI-Schlüssel

CQVJWOVGZOYMSA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1N)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.